M8-B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

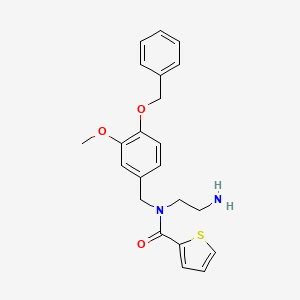

C22H24N2O3S |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C22H24N2O3S/c1-26-20-14-18(9-10-19(20)27-16-17-6-3-2-4-7-17)15-24(12-11-23)22(25)21-8-5-13-28-21/h2-10,13-14H,11-12,15-16,23H2,1H3 |

InChI Key |

UOGGWHBYFVBUIY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CN(CCN)C(=O)C2=CC=CS2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the M8-B Mechanism of Action on TRPM8 Channels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established cold sensor in the human body, playing a crucial role in thermosensation, cold-induced pain, and other physiological processes.[1][2][3] Its activation by low temperatures (<28°C), cooling agents like menthol and icilin, or other stimuli leads to a non-selective influx of cations, primarily Ca²+ and Na+, resulting in neuronal depolarization.[2][4] M8-B, also known as N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide, has been identified as a potent and selective antagonist of the TRPM8 channel.[5][6] This document provides a comprehensive overview of the mechanism of action of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual diagrams of its interaction with the TRPM8 signaling pathway.

Core Mechanism of Action

This compound functions as a direct antagonist of the TRPM8 ion channel.[4][5] Its primary mechanism involves the physical blockade of the channel, which prevents the conformational changes required for ion translocation across the cell membrane.[2][4] This inhibition is effective against channel activation induced by a variety of stimuli, including:

By blocking the channel, this compound effectively inhibits the influx of Ca²+ in a dose-dependent manner.[7] This action has been demonstrated across multiple species, including human, rat, and murine TRPM8 orthologs.[5][8] In vivo studies have confirmed the on-target action of this compound; administration of the compound leads to a decrease in deep body temperature in wild-type mice and rats, an effect that is absent in TRPM8 knockout (Trpm8−/−) mice.[5][6] This suggests that this compound's physiological effects, such as hypothermia, are mediated specifically through its interaction with TRPM8 channels.[5][6]

Quantitative Data: Inhibitory Potency of this compound

The potency of this compound has been quantified using various cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the TRPM8 channel. Data from key studies are summarized below.

| Species/Ortholog | Activator | Assay Type | IC50 Value (nM) | Reference |

| Human TRPM8 | Icilin (1 µM) | 45Ca2+ Uptake | 6 - 11 | [8] |

| Rat TRPM8 | Icilin (1 µM) | 45Ca2+ Uptake | 6 - 11 | [8] |

| Mouse TRPM8 | Icilin (1 µM) | 45Ca2+ Uptake | 6 - 11 | [8] |

| Not Specified | Not Specified | Not Specified | 64.3 | [3] |

Note: The IC50 values of 6-11 nM were reported as being consistent with the primary study by Almeida et al., 2012.[8] Another review reported a value of 64.3 nM, though the specific experimental conditions were not detailed.[3]

Signaling Pathway and Experimental Workflow Visualizations

Visual diagrams are provided below to illustrate the TRPM8 signaling cascade, the inhibitory action of this compound, and a standard experimental workflow for its characterization.

Caption: TRPM8 channel activation by stimuli and its inhibition by this compound.

Caption: Workflow for a ⁴⁵Ca²⁺ uptake assay to test this compound potency.

Detailed Experimental Protocols

The characterization of this compound relies on specific in vitro and in vivo methodologies. Below are detailed protocols derived from published studies.

This cell-based functional assay is used to quantify the ability of a compound to inhibit agonist-induced TRPM8 channel activation.[8][9]

-

Cell Lines and Culture:

-

Use a cell line suitable for stable transfection, such as Chinese Hamster Ovary (CHO) cells, with a tetracycline-regulated expression system (T-REx).

-

Stably transfect the cells with cDNA for the desired TRPM8 ortholog (human, rat, or mouse).

-

Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

-

Assay Protocol:

-

Cell Seeding: Twenty-four hours prior to the assay, seed the cells into 96-well Cytostar-T plates at a density of 3.0 x 10⁴ cells per well.

-

Induction: Induce the expression of the TRPM8 channel by adding 0.5 µg/ml tetracycline to the culture medium and incubate for 24 hours.

-

Compound Incubation: On the day of the assay, remove the culture media. Add assay buffer containing varying concentrations of this compound, a positive control (e.g., another known TRPM8 antagonist), or a negative control (e.g., vehicle or control IgG). Incubate the plate for 30 minutes at room temperature.

-

Activation and Measurement: Add the TRPM8 agonist (e.g., 1 µM icilin or 100 µM menthol) along with 45Ca2+ (e.g., 10 µCi/ml). For cold activation, use a chilled assay buffer (10°C).

-

Immediately measure the 45Ca2+ uptake using a scintillation counter appropriate for 96-well plates.

-

Data Analysis: Calculate the percentage of inhibition relative to controls. The agonist-induced uptake is set to 100% activation, and buffer-only wells are set to 0%. Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine the IC50 value.

-

This protocol assesses the on-target physiological effect of this compound in rodents.[6]

-

Animals:

-

Use adult male Trpm8+/+ (wild-type) and Trpm8−/− (knockout) mice, or Sprague Dawley rats.

-

House animals under controlled temperature and light-dark cycles with ad libitum access to food and water.

-

For non-stressful administration, animals may be pre-implanted with intravenous (i.v.) or intraperitoneal (i.p.) catheters.

-

-

Experimental Procedure:

-

Acclimation: Acclimate the animals to the experimental setup (e.g., telemetry chambers or thermocouple setups) at a subneutral ambient temperature (e.g., 26°C for mice, 19°C for rats).

-

Baseline Measurement: Record the baseline deep body temperature (colonic or abdominal) for a sufficient period before administration.

-

Administration: Infuse this compound (e.g., 6 mg/kg) or its vehicle solution via the pre-implanted catheter over a set period (e.g., 20 minutes).

-

Post-infusion Monitoring: Continue to record the deep body temperature for several hours post-infusion.

-

Data Analysis: Compare the change in body temperature between the this compound-treated group and the vehicle-treated group. Compare the response between wild-type and knockout animals to confirm TRPM8-specific effects.

-

Conclusion

This compound is a highly potent and selective antagonist of the TRPM8 channel, demonstrating low nanomolar efficacy in blocking channel activation from thermal and chemical stimuli across multiple species. Its mechanism of action is a direct channel block, preventing cation influx and subsequent neuronal signaling. The well-defined protocols for its characterization, both in vitro and in vivo, provide a robust framework for its use as a pharmacological tool and for the development of novel therapeutics targeting TRPM8-mediated pathologies, such as cold hypersensitivity and certain types of pain.[3][8][10]

References

- 1. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation [mdpi.com]

- 4. TRPM8 - Wikipedia [en.wikipedia.org]

- 5. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation | PLOS One [journals.plos.org]

- 10. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Function of M8-B: A Technical Guide to a Potent TRPM8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, has emerged as a critical pharmacological tool for investigating the in vivo roles of this cold-sensing ion channel. This technical guide provides a comprehensive overview of the in vivo functions of this compound, with a primary focus on its well-documented effects on thermoregulation. We will delve into the molecular mechanisms, physiological consequences, and experimental methodologies associated with this compound's activity. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding for researchers in physiology, pharmacology, and drug development.

Introduction to this compound and TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel predominantly expressed in a subset of sensory neurons. It is activated by cool to cold temperatures (below ~26°C) and cooling compounds like menthol and icilin. Functioning as a primary sensor of environmental cold, TRPM8 plays a crucial role in initiating physiological and behavioral responses to maintain thermal homeostasis.

This compound is a synthetic, small-molecule antagonist that exhibits high potency and selectivity for the TRPM8 channel. Its ability to block the activation of TRPM8 by both thermal and chemical stimuli makes it an invaluable tool for elucidating the specific in vivo functions of this channel. In vivo studies have demonstrated that this compound can effectively decrease deep body temperature in rodents, an effect that is absent in TRPM8 knockout mice, confirming its on-target action[1].

Core In Vivo Function: Thermoregulation

The most extensively studied in vivo function of this compound is its profound impact on thermoregulation. By blocking TRPM8 channels on sensory neurons, this compound disrupts the body's ability to sense and respond to cold stimuli, leading to a decrease in core body temperature.

Mechanism of Action in Thermoregulation

The primary site of this compound's thermoregulatory action is the peripheral nervous system, specifically on cutaneous sensory neurons that detect skin temperature[2]. When skin is cooled, TRPM8 channels open, leading to an influx of cations and the generation of action potentials. These signals travel to the central nervous system, initiating a cascade of autonomic responses aimed at conserving and generating heat. This compound blocks this initial step, effectively "blinding" the body to the cold stimulus.

Effects on Autonomic Thermoregulatory Responses

-

Brown Adipose Tissue (BAT) Thermogenesis: this compound has been shown to inhibit cold-induced thermogenesis in brown adipose tissue[3][4][5]. BAT is a specialized fat tissue responsible for generating heat in response to cold. The activation of TRPM8 by cold normally triggers a sympathetic nervous system outflow to BAT, stimulating heat production. By blocking TRPM8, this compound prevents this signaling cascade, leading to reduced heat generation.

-

Tail-Skin Vasoconstriction: In rodents, tail-skin vasoconstriction is a key mechanism for conserving heat. Cold exposure typically induces the constriction of blood vessels in the tail, reducing blood flow to the skin and minimizing heat loss. This compound administration has been observed to attenuate this response, leading to increased heat dissipation from the tail[6][7].

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.

| Parameter | Species | Value | Reference |

| In Vitro Potency (IC₅₀) | |||

| Cold-induced activation | Rat | 7.8 ± 1.1 nM | Almeida MC, et al. J Neurosci. 2012 |

| Icilin-induced activation | Rat | 26.9 ± 12.1 nM | Almeida MC, et al. J Neurosci. 2012 |

| Menthol-induced activation | Rat | 64.3 ± 3.4 nM | Almeida MC, et al. J Neurosci. 2012 |

| In Vivo Efficacy | |||

| Dose for significant Tₑ decrease | Rat | 2.5 mg/kg (i.v.) | Almeida MC, et al. J Neurosci. 2012 |

| Tₑ decrease (6 mg/kg, i.v.) | Rat | ~0.9°C | Almeida MC, et al. J Neurosci. 2012 |

| Tₑ decrease (6 mg/kg, i.p.) | Mouse | ~0.8°C | Almeida MC, et al. J Neurosci. 2012 |

| Effect in TRPM8⁻/⁻ mice | Mouse | No significant change in Tₑ | Almeida MC, et al. J Neurosci. 2012 |

Table 1: Potency and Efficacy of this compound

| Experimental Condition | Animal Model | Outcome | Reference |

| Cold exposure (19°C) with this compound (6 mg/kg, i.v.) | Rat | Attenuation of cold-induced increase in oxygen consumption (VO₂) | Almeida MC, et al. J Neurosci. 2012 |

| Cold exposure with this compound | Rodent | Inhibition of tail-skin vasoconstriction | Almeida MC, et al. J Neurosci. 2012 |

| Transfer from warm (32°C) to cold (19°C) with this compound (1 mg/kg, i.v.) | Rat | Pronounced decrease in core body temperature | Almeida MC, et al. J Neurosci. 2012 |

Table 2: Effects of this compound on Thermoregulatory Responses

Signaling Pathways and Visualizations

TRPM8 Signaling Pathway in Thermoregulation

The following diagram illustrates the signaling pathway initiated by cold sensation and its blockade by this compound.

References

- 1. stg-olac.berkeley.edu [stg-olac.berkeley.edu]

- 2. Central efferent pathways mediating skin cooling-evoked sympathetic thermogenesis in brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Topical application of the pharmacological cold mimetic menthol stimulates brown adipose tissue thermogenesis through a TRPM8, UCP1, and norepinephrine dependent mechanism in mice housed at thermoneutrality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Skin vasoconstriction as a heat conservation thermoeffector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of vasoconstriction in the rat's tail when warmed locally - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the TRPM8 Antagonist M8-B

For Researchers, Scientists, and Drug Development Professionals

Compound Profile: M8-B

This compound, with the chemical name N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1] It has emerged as a critical tool in the study of TRPM8-mediated physiological processes, particularly in the fields of sensory neuroscience and thermoregulation. This document provides a comprehensive overview of the compound's structure, properties, and the experimental protocols utilized in its characterization.

Chemical Structure and Properties

-

Chemical Name: N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride

-

CAS Number: 883976-12-3

-

Molecular Formula: C₂₂H₂₅ClN₂O₃S

-

Molecular Weight: 432.96 g/mol

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo properties of this compound.

Table 1: In Vitro Efficacy of this compound against Rat TRPM8 Channels

| Agonist | IC₅₀ (nM) |

| Cold | 7.8 ± 1.1 |

| Icilin (1 µM) | 26.9 ± 12.1 |

| Menthol (100 µM) | 64.3 ± 3.4 |

Table 2: In Vivo Effects of this compound on Deep Body Temperature

| Species | Genotype | Administration Route | Dosage | Effect on Deep Body Temperature |

| Rat | Wild-type | Intravenous (i.v.) | 6 mg/kg | Decrease |

| Mouse | Trpm8+/+ | Intraperitoneal (i.p.) | 6 mg/kg | Decrease |

| Mouse | Trpm8-/- | Intraperitoneal (i.p.) | 6 mg/kg | No effect |

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride is a multi-step process. A detailed protocol can be adapted from standard organic synthesis methodologies for thiophene carboxamide derivatives.[2][3][4] A general approach involves the acylation of a suitably substituted benzylamine with 2-thiophenecarbonyl chloride, followed by deprotection and salt formation.

In Vitro TRPM8 Antagonism Assay (Calcium Imaging)

This protocol details the methodology for assessing the antagonist activity of this compound on TRPM8 channels expressed in a heterologous system, such as Chinese Hamster Ovary (CHO) cells.[5][6][7][8][9]

a. Cell Culture and Transfection:

-

Culture CHO cells in a suitable medium (e.g., MEM α medium supplemented with 10% FCS, penicillin/streptomycin, and L-glutamine) at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfect the cells with a plasmid encoding for rat or human TRPM8 using a standard transfection reagent.

-

Select for stably transfected cells using an appropriate selection marker (e.g., hygromycin B).

b. Calcium Imaging:

-

Plate the TRPM8-expressing CHO cells onto black-walled, clear-bottom 96-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a physiological buffer for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

Acquire baseline fluorescence readings using a fluorescence plate reader.

-

Add varying concentrations of this compound to the wells and incubate for a specified period.

-

Stimulate the cells with a known TRPM8 agonist (e.g., cold buffer, icilin, or menthol).

-

Record the changes in fluorescence intensity over time.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro Calcium Imaging

Caption: Workflow for determining the in vitro antagonist activity of this compound using a calcium imaging assay.

In Vivo Assessment of Thermoregulation

This protocol describes the methodology for evaluating the effect of this compound on the deep body temperature of rodents.[10][11][12][13][14]

a. Animal Models:

-

Use adult male Sprague-Dawley rats or C57BL/6 mice (both wild-type and Trpm8 knockout).

-

House the animals individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

For continuous temperature monitoring, surgically implant a telemetry probe into the abdominal cavity of the animals and allow for a recovery period.

b. Drug Administration and Temperature Monitoring:

-

Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).

-

Administer this compound to the animals via the desired route (intravenous for rats, intraperitoneal for mice) at the specified dosage (e.g., 6 mg/kg).

-

Administer the vehicle alone to a control group of animals.

-

Continuously record the deep body temperature using the telemetry system for several hours post-administration.

-

Alternatively, for non-telemetered animals, measure rectal temperature at regular intervals using a digital thermometer.

c. Data Analysis:

-

Plot the change in deep body temperature over time for both the this compound treated and vehicle-treated groups.

-

Statistically analyze the data to determine the significance of the temperature change induced by this compound.

Signaling Pathway

The TRPM8 channel is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol.[15][16][17][18][19] Upon activation, the channel opens, leading to an influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron. This influx depolarizes the cell membrane, which can trigger the generation of action potentials that propagate to the central nervous system, resulting in the sensation of cold. This compound acts as an antagonist by binding to the TRPM8 channel and preventing its opening in response to these stimuli.

TRPM8 Channel Activation and Antagonism by this compound

Caption: Simplified signaling pathway of TRPM8 activation and its inhibition by the antagonist this compound.

References

- 1. N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride | C22H25ClN2O3S | CID 69316632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. Body temperature measurement in mice during acute illness: implantable temperature transponder versus surface infrared thermometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Body Temperature Measurements for Metabolic Phenotyping in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

M8-B as a chemical probe for TRPM8 function

An In-depth Technical Guide to M8-B as a Chemical Probe for TRPM8 Function

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel renowned for its role as the primary sensor of cold temperatures and cooling agents like menthol and icilin in mammals.[1][2][3][4] Expressed predominantly in a subset of sensory neurons, TRPM8 is integral to the perception of innocuous cool sensations and contributes to thermoregulation.[1][3][5] Its involvement in various pathological conditions, including neuropathic pain, cold allodynia, migraine, and certain cancers, has positioned it as a significant target for therapeutic intervention.[1][2][4]

This compound, also known as N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide hydrochloride, is a potent and selective antagonist of the TRPM8 channel.[6][7][8] Its high affinity and specificity make it an invaluable chemical probe for elucidating the physiological and pathophysiological functions of TRPM8. This guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and its application in studying TRPM8 signaling.

Chemical and Pharmacological Profile of this compound

This compound acts as a direct blocker of the TRPM8 channel, preventing its activation by a wide range of stimuli, including low temperatures and chemical agonists.[6][7] Its selectivity is a key attribute, as it shows no significant activity at other related TRP channels, such as TRPV1 and TRPA1, at concentrations where it fully inhibits TRPM8.[8]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide hydrochloride[7][8] |

| CAS Number | 883976-12-3[6][7] |

| Molecular Formula | C₂₂H₂₄N₂O₃S • HCl[7] |

| Formula Weight | 432.96 g/mol [6] |

| Purity | ≥98%[7][8] |

| Solubility | DMSO: up to 100 mM[8], Water: up to 10 mM (with sonication)[8] |

| Formulation | Crystalline solid[7] |

Table 2: In Vitro Potency of this compound against TRPM8 Activation

| Activating Stimulus | Species | Assay | IC₅₀ Value (nM) |

| Cold (~10°C) | Human, Rat, Mouse | ⁴⁵Ca²⁺ Uptake | ~1-2 nM[9] |

| Cold | Not Specified | Not Specified | 7.8 nM[7][8] |

| Icilin | Not Specified | Not Specified | 26.9 nM[7][8] |

| Menthol | Not Specified | Not Specified | 64.3 nM[7] |

| Testosterone (500 pM) | Not Specified | Planar Lipid Bilayer | ~1000 nM (1 µM)[10] |

Experimental Protocols

This compound is a versatile tool for both in vitro and in vivo investigations of TRPM8 function.

In Vitro Methodologies

1. Calcium Imaging and Uptake Assays

These assays measure the influx of calcium through the TRPM8 channel upon activation and its inhibition by this compound.

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing recombinant human, rat, or mouse TRPM8 are commonly used.[9][11]

-

Protocol for ⁴⁵Ca²⁺ Uptake Assay:

-

Cell Culture: Seed TRPM8-expressing cells in 96-well Cytostar-T plates. If using an inducible expression system (e.g., T-REx), add the inducing agent (e.g., tetracycline) approximately 24 hours before the assay.[9]

-

Compound Incubation: Remove culture media and incubate cells with varying concentrations of this compound (or vehicle control) in assay buffer for 30 minutes at room temperature.[9]

-

Stimulation: Add the TRPM8 agonist (e.g., 1 µM icilin or 100 µM menthol) along with 10 µCi/mL ⁴⁵Ca²⁺. For cold activation, add pre-chilled (10°C) assay buffer containing ⁴⁵Ca²⁺.[9]

-

Measurement: Immediately measure radioactive calcium uptake using a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition of the agonist-induced or cold-induced calcium influx by this compound. The IC₅₀ value is determined by fitting the concentration-response data to a logistical equation.[9] this compound at 1 µM can be used as a positive control to define 100% inhibition.[9]

-

2. Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity.

-

Preparation: Use TRPM8-expressing HEK293T cells 18-24 hours after transfection.[12]

-

Recording Solutions:

-

Bath and Pipette Solution (for general recording): 130 mM NaCl, 0.2 mM EDTA, 3 mM HEPES, pH 7.25.[12]

-

-

Protocol for Whole-Cell Recording:

-

Obtain a high-resistance seal (>1 GΩ) between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps (e.g., ramps or steps from -80 mV to +80 mV) to elicit currents.[12]

-

Perfuse the cell with a TRPM8 agonist (e.g., menthol) to record agonist-induced currents.

-

Co-apply or pre-apply this compound to the bath solution to measure its inhibitory effect on the TRPM8 currents.[13]

-

Record currents using an amplifier and digitizer. Analyze the current amplitude and kinetics to quantify the blocking effect of this compound.

-

In Vivo Methodologies

1. Thermoregulation Studies in Rodents

This compound is used to probe the role of TRPM8 in maintaining core body temperature.

-

Animal Models: Wild-type (Trpm8+/+) and TRPM8 knockout (Trpm8-/-) mice or rats are used.[6][14]

-

Protocol:

-

Animal Preparation: For chronic measurements, implant a telemetry probe into the abdominal cavity to monitor deep body temperature (Tb). For acute studies, a rectal probe can be used. For drug administration, an intravenous (i.v.) or intraperitoneal (i.p.) catheter may be preimplanted.[14]

-

Acclimatization: House the animals in a temperature-controlled environment. Experiments are often conducted at a subneutral ambient temperature (e.g., 19°C for rats, 26°C for mice) to engage thermoregulatory defenses.[14]

-

Administration: Infuse this compound (e.g., 6 mg/kg) or its vehicle via the preimplanted catheter or through standard i.p. or i.v. injection.[6][14]

-

Measurement: Continuously record Tb before, during, and after administration.

-

Data Analysis: Compare the change in Tb in this compound-treated animals versus vehicle-treated controls. A significant drop in Tb in wild-type animals, but not in Trpm8-/- mice, confirms the on-target effect of this compound.[6][14]

-

Table 3: Summary of In Vivo Effects of this compound

| Application | Animal Model | Dose & Route | Key Finding | Reference |

| Thermoregulation | Rats & Mice (Trpm8+/+) | 6 mg/kg; i.v. or i.p. | Decreased deep body temperature.[6][14] | [6][14] |

| Thermoregulation | Mice (Trpm8-/-) | 6 mg/kg; i.p. | No effect on deep body temperature.[6][14] | [6][14] |

| Ocular Pain | Mice (Dry Eye Disease Model) | 10-30 µM; Topical | Decreased spontaneous and cold-evoked activity of the ciliary nerve.[15] | [15] |

| Seizure Model | Rats | Not Specified | Showed significant anticonvulsant effect in the pentylenetetrazol (PTZ)-induced model.[2] | [2] |

Visualizing this compound Action and Workflows

Graphviz diagrams illustrate the signaling pathways and experimental processes involving this compound.

References

- 1. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. M8 B hydrochloride | TRPM Channels | Tocris Bioscience [tocris.com]

- 9. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The TRPM8 Protein Is a Testosterone Receptor: II. FUNCTIONAL EVIDENCE FOR AN IONOTROPIC EFFECT OF TESTOSTERONE ON TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

- 13. Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants [elifesciences.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Primary Molecular Target: TRPM8 Channel

An in-depth analysis reveals that M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This technical guide outlines the cellular and molecular interactions of this compound, supported by quantitative data, experimental methodologies, and visual diagrams of its mechanism of action and relevant experimental workflows.

The principal molecular target of this compound is the TRPM8 channel, a nonselective cation channel primarily known for its role in detecting cold temperatures. This compound functions by blocking the activation of this channel, thereby inhibiting downstream cellular responses. This antagonism has been demonstrated against various activators, including cold temperatures and chemical agonists like menthol and icilin[1][2][3]. The selectivity of this compound is noteworthy, as it shows no significant effect on other TRP channels at concentrations where it potently inhibits TRPM8[4][5]. In vivo studies have confirmed that this compound administration leads to a decrease in deep body temperature in wild-type mice and rats, an effect that is absent in mice lacking the TRPM8 gene, further validating TRPM8 as its primary target[2][6].

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound on the TRPM8 channel has been quantified using half-maximal inhibitory concentration (IC50) values. These values represent the concentration of this compound required to inhibit 50% of the TRPM8 response to a specific agonist.

| Agonist | IC50 Value (nM) | Species Context |

| Cold | 7.8 | In vitro |

| Icilin | 26.9 | In vitro |

| Menthol | 64.3 | In vitro |

Data sourced from multiple references.[2][3][4][5]

Experimental Protocols

The determination of this compound's inhibitory activity on the TRPM8 channel typically involves cell-based assays using cell lines engineered to express the TRPM8 channel. A representative experimental protocol is detailed below.

Protocol: In Vitro TRPM8 Inhibition Assay Using Calcium Influx

1. Cell Culture and Maintenance:

- HEK293 cells stably expressing the human TRPM8 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPM8 expression.

- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Plating:

- Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allowed to adhere overnight.

3. Calcium Indicator Loading:

- The growth medium is removed, and cells are washed with a physiological buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffer for 1 hour at 37°C. This dye will increase its fluorescence intensity upon binding to intracellular calcium.

4. Compound Incubation:

- After dye loading, cells are washed again to remove any extracellular dye.

- Varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) are added to the wells and incubated for 15-30 minutes. A vehicle control (e.g., DMSO) is also included.

5. TRPM8 Activation and Signal Detection:

- The 96-well plate is placed in a fluorescence plate reader equipped with an automated liquid handling system.

- Baseline fluorescence is measured for a short period.

- A known TRPM8 agonist (e.g., icilin at its EC50 concentration) is then added to all wells to stimulate the channel.

- Fluorescence intensity is measured kinetically for several minutes following agonist addition. The increase in fluorescence corresponds to calcium influx through the activated TRPM8 channels.

6. Data Analysis:

- The peak fluorescence intensity following agonist addition is determined for each well.

- The data is normalized to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

- The normalized data is then plotted against the logarithm of the this compound concentration, and a dose-response curve is fitted using a four-parameter logistic equation to determine the IC50 value.

Visualizations

Mechanism of Action of this compound

Caption: this compound blocks the TRPM8 channel, preventing activation by cold or chemical agonists.

Experimental Workflow for IC50 Determination

Caption: A typical workflow for determining the IC50 of this compound using a cell-based calcium influx assay.

References

In Vitro Characterization of M8-B: A Selective TRPM8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The data and protocols summarized herein are essential for understanding the mechanism of action and preclinical evaluation of this compound and related compounds targeting the TRPM8 pathway.

Mechanism of Action: TRPM8 Blockade

This compound functions as a potent and selective blocker of the TRPM8 ion channel, a nonselective cation channel known as the primary sensor for cold temperatures and cooling agents like menthol.[1] The activation of TRPM8 by stimuli such as cold, icilin, or menthol leads to a conformational change in the channel, allowing the influx of cations, primarily Ca²⁺, which depolarizes the sensory neuron and triggers downstream signaling.[1][2][3] this compound exerts its activity by competitively antagonizing this activation, thereby preventing ion influx and inhibiting the signaling cascade.[1] This mechanism is central to its observed physiological effects, including the attenuation of cold defenses and a decrease in deep body temperature.[4][5][6][7][8]

Quantitative In Vitro Efficacy

This compound demonstrates potent, concentration-dependent inhibition of TRPM8 channels from multiple species. Its antagonist activity has been quantified against various channel activators, including cold, icilin, and menthol. The half-maximal inhibitory concentrations (IC₅₀) consistently fall within the low nanomolar range, highlighting its high potency.[4][5][8]

Table 1: Inhibitory Activity of this compound on Rat TRPM8 Channels

Data obtained from CHO cells stably expressing rat TRPM8 channels.

| Activator | Activator Concentration | This compound IC₅₀ (nM) |

| Cold | 10°C | 7.8 ± 1.1 |

| Icilin | 1 µM | 26.9 ± 12.1 |

| Menthol | 100 µM | 64.3 ± 3.4 |

Table 2: Inhibitory Activity of this compound on Native Murine TRPM8 Channels

Data obtained from primary murine somatosensory neurons.[9]

| Activator | Activator Concentration | This compound IC₅₀ (nM) |

| Cold | 15°C | ~10 |

| Menthol | 250 µM | ~70 |

Note: this compound also inhibited the activation of human TRPM8 by cold, icilin, or menthol with similar potencies.[9]

Selectivity Profile

A critical aspect of a pharmacological tool or therapeutic candidate is its selectivity. This compound exhibits high selectivity for TRPM8 channels. When tested against other related TRP channels, its inhibitory activity is negligible, with IC₅₀ values greater than 20 µM.[9][4][5][8] This demonstrates a selectivity window of over 1000-fold for TRPM8 compared to other TRP channels, minimizing the potential for off-target effects.

Experimental Protocols & Workflows

The in vitro characterization of this compound involves a series of standardized assays to determine its potency and selectivity. The general workflow is outlined below.

Cell Culture and Stable Expression

-

Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used for their low endogenous channel expression.

-

Transfection: Cells are stably transfected with plasmids encoding for rat, human, or murine TRPM8 channels.

-

Culture Conditions: Cells are maintained in standard culture medium supplemented with fetal bovine serum and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

Primary Sensory Neuron Isolation

-

Source: Dorsal root or trigeminal ganglia are isolated from mice or rats.[9]

-

Dissociation: Ganglia are enzymatically and mechanically dissociated to yield a single-cell suspension of primary sensory neurons.

-

Culture: Neurons are plated on coated culture dishes and maintained in neurobasal medium for use in subsequent assays.[9]

In Vitro Antagonism Assay (⁴⁵Ca²⁺ Uptake)

This assay is a primary method for quantifying the inhibitory effect of this compound on TRPM8 channel activation.[9]

-

Plating: TRPM8-expressing cells are seeded into 96-well plates and grown to confluence.

-

Compound Pre-incubation: Cells are washed with an assay buffer and then pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 10-15 minutes) at room temperature.

-

Stimulation: An activation solution containing a TRPM8 agonist (e.g., 1 µM icilin or 100 µM menthol) and radioactive ⁴⁵Ca²⁺ is added to each well. For cold stimulation, a specialized cooling device attached to a luminometer or plate reader is used to lower the plate temperature to 10°C.[9]

-

Incubation: The stimulation reaction proceeds for a short period (e.g., 5-10 minutes).

-

Termination and Lysis: The reaction is stopped by rapidly washing the cells with a cold stop buffer. Cells are then lysed to release the intracellular contents.

-

Quantification: The amount of incorporated ⁴⁵Ca²⁺ is measured using a scintillation counter.

-

Data Analysis: Radioactivity counts are normalized to control wells (vehicle-only and maximal stimulation) to calculate the percent inhibition for each this compound concentration. The resulting data are fitted to a four-parameter logistic equation using software like Prism (GraphPad) to determine the IC₅₀ value.[9]

Selectivity Assays

To confirm the selectivity of this compound, similar ⁴⁵Ca²⁺ uptake assays are conducted using cell lines expressing other TRP channels, such as TRPV1. For these assays, the appropriate agonist is used (e.g., capsaicin for TRPV1), and the inhibitory activity of this compound is measured at concentrations up to and exceeding 20 µM to confirm a lack of effect.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation | MDPI [mdpi.com]

- 4. rndsystems.com [rndsystems.com]

- 5. M8 B hydrochloride (5324) by Tocris, Part of Bio-Techne [bio-techne.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological Blockade of the Cold Receptor TRPM8 Attenuates Autonomic and Behavioral Cold Defenses and Decreases Deep Body Temperature | Journal of Neuroscience [jneurosci.org]

- 8. M8 B hydrochloride | TRPM Channels | Tocris Bioscience [tocris.com]

- 9. Pharmacological Blockade of the Cold Receptor TRPM8 Attenuates Autonomic and Behavioral Cold Defenses and Decreases Deep Body Temperature - PMC [pmc.ncbi.nlm.nih.gov]

M8-B: A Potent Antagonist of the Cold-Sensitive TRPM8 Channel

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a crucial molecular sensor for cold temperatures and is implicated in various physiological and pathophysiological processes, including thermoregulation, pain, and inflammation. This compound, by blocking the activation of TRPM8, offers a valuable tool for investigating these processes and holds potential as a therapeutic agent.

Core Mechanism of Action

This compound, chemically known as N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride, exerts its effects by directly antagonizing the TRPM8 ion channel.[1] This channel, predominantly expressed in a subpopulation of primary sensory neurons, is a non-selective cation channel that is activated by a variety of stimuli including cold temperatures (below 26°C), cooling agents like menthol and icilin, and changes in osmolarity.[2][3][4][5] Upon activation, TRPM8 allows the influx of cations such as Ca2+ and Na+, leading to depolarization of the neuron and the generation of action potentials that signal the sensation of cold to the central nervous system.[4][6] this compound physically blocks this channel, preventing ion influx and subsequent neuronal activation.[4]

Quantitative Effects of this compound on TRPM8 Activation

The potency of this compound in antagonizing TRPM8 activation has been quantified in various in vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different TRPM8 activators.

| Activator | Species | IC50 (nM) | Reference |

| Cold | Rat | 7.8 ± 1.1 | [7] |

| Icilin | Rat | 26.9 ± 12.1 | [7][8] |

| Menthol | Rat | 64.3 ± 3.4 | [7] |

This compound demonstrates high selectivity for TRPM8, with no significant activity at other TRP channels at concentrations up to 20 µM.[8]

In Vitro and In Vivo Experimental Findings

In Vitro Studies

In primary sensory neurons, this compound has been shown to effectively block responses to both cold and chemical TRPM8 agonists.[1][7] For instance, in cultured dorsal root ganglion (DRG) neurons, this compound significantly reduces the percentage of neurons responding to cold stimuli. In one study, 10 µM of this compound decreased the number of cold-responsive neurons from 19 ± 3% to 4 ± 1%.[7] Similarly, this compound also diminishes the number of neurons that respond to the TRPM8 agonist menthol.[7]

In Vivo Studies

The in vivo effects of this compound are most notably observed in its impact on thermoregulation. Administration of this compound leads to a decrease in deep body temperature in wild-type (Trpm8+/+) mice and rats, an effect that is absent in TRPM8 knockout (Trpm8-/-) mice, confirming its on-target action.[1][7] The hypothermic effect of this compound is more pronounced when administered intravenously compared to intrathecal or intracerebroventricular routes, suggesting a primary peripheral site of action.[1][7]

The following table summarizes the key in vivo effects of this compound.

| Effect | Species | Administration Route | Dosage | Key Finding | Reference |

| Decreased deep body temperature | Rat, Mouse | i.v. or i.p. | 6 mg/kg | Significant decrease in Trpm8+/+ animals, no effect in Trpm8-/- mice. | [9] |

| Attenuation of cold-induced c-Fos expression | Rat | i.v. | Not specified | Reduced c-Fos in the lateral parabrachial nucleus, a key area in the cold-sensing pathway. | [1][7] |

| Inhibition of cold defense mechanisms | Rat | i.v. | Not specified | This compound affects thermopreferendum, tail-skin vasoconstriction, and brown fat thermogenesis. | [1][7] |

Experimental Protocols

In Vitro Calcium Imaging of Sensory Neurons

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are dissected from rodents and dissociated into single cells using enzymatic digestion (e.g., collagenase and dispase). The neurons are then plated on coated coverslips and cultured for 24-48 hours.

-

Calcium Indicator Loading: Neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at 37°C.

-

Stimulation and Imaging: The coverslip is mounted on a perfusion chamber on an inverted microscope equipped for ratiometric calcium imaging. A baseline fluorescence is established, and then cells are challenged with a cold stimulus (e.g., rapid cooling of the perfusion solution from 34°C to 18°C) or a chemical agonist (e.g., menthol or icilin) in the presence or absence of this compound.

-

Data Analysis: The ratio of fluorescence emission at two different excitation wavelengths is calculated to determine changes in intracellular calcium concentration. The number of responding cells and the magnitude of the calcium transients are quantified.

In Vivo Measurement of Deep Body Temperature

-

Animal Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice (both wild-type and Trpm8-/-) are used.

-

Temperature Probe Implantation: A telemetric temperature probe is surgically implanted into the abdominal cavity of the animals under anesthesia. Animals are allowed to recover for at least one week.

-

This compound Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via the desired route (intravenous, intraperitoneal, intrathecal, or intracerebroventricular).

-

Data Acquisition: Deep body temperature is continuously monitored and recorded using a telemetric receiver system. The temperature data is collected before, during, and after this compound administration to assess its effect.

Signaling Pathways and Experimental Workflows

Caption: this compound blocks the TRPM8 channel, inhibiting cold and agonist-induced cation influx.

Caption: Workflow for assessing the in vivo effects of this compound on deep body temperature.

Conclusion

This compound is a highly potent and selective antagonist of the TRPM8 channel. Its ability to block the perception of cold at the primary sensory neuron level makes it an invaluable research tool for dissecting the roles of TRPM8 in thermoregulation, nociception, and other physiological processes. The well-documented in vitro and in vivo effects, coupled with established experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of TRPM8 antagonism. This guide provides the core technical information necessary for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TRPM8 - Wikipedia [en.wikipedia.org]

- 5. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Blockade of the Cold Receptor TRPM8 Attenuates Autonomic and Behavioral Cold Defenses and Decreases Deep Body Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for M8-B in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, for in vivo studies in mice. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization based on the specific mouse strain, experimental model, and desired biological endpoint.

Overview of this compound

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TRPM8 channel, which is a key sensor of cold temperatures and cooling agents like menthol.[1] In preclinical murine models, this compound has been utilized to study its effects on thermoregulation and nociception.

Dosage and Administration

The appropriate dosage and administration route for this compound in mice are dependent on the research application. The following tables summarize the available quantitative data from preclinical studies.

Table 1: this compound Dosage and Administration in Mice

| Application | Mouse Model | Dosage | Administration Route | Observed Effect | Reference |

| Thermoregulation | Wild-type Mice | 6 mg/kg | Intraperitoneal (i.p.) | Decrease in deep body temperature | [1][2] |

Table 2: Dosage of Other TRPM8 Antagonists in Murine Pain Models (for reference)

| Compound | Mouse Model | Dosage | Administration Route | Observed Effect |

| IGM-18 | Chronic Constriction Injury (CCI) | 1 mg/kg | Intraperitoneal (i.p.) | Reduction of cold hyperalgesia |

| PBMC | Chronic Constriction Injury (CCI) | 10 mg/kg | Not specified | Diminished cold hypersensitivity |

| WWL70 | Chronic Constriction Injury (CCI) | 10 mg/kg | Intraperitoneal (i.p.) | Alleviation of thermal hyperalgesia and mechanical allodynia |

Pharmacokinetics and Toxicity

Detailed pharmacokinetic and acute toxicity data for this compound in mice are not extensively available in the public domain. Researchers should perform initial dose-ranging studies to determine the optimal dose and to assess for any potential adverse effects in their specific mouse model and strain.

Table 3: General Pharmacokinetic and Toxicity Parameters to Evaluate

| Parameter | Description |

| Pharmacokinetics | |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | Time at which the Cmax is observed. |

| T½ | The time required for the concentration of the drug in the body to be reduced by one-half. |

| AUC | Area under the curve; the total exposure to a drug over time. |

| Acute Toxicity | |

| LD50 | The dose of a substance that is lethal to 50% of a population of test animals. |

| Adverse Effects | Observation of any abnormal clinical signs, changes in body weight, or macroscopic organ abnormalities. |

Experimental Protocols

The following are detailed protocols for common experimental procedures involving the administration of this compound in mice.

Thermoregulation Study Protocol

This protocol is designed to assess the effect of this compound on the core body temperature of mice.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, DMSO/saline solution)

-

Rectal probe or implantable telemetry device for temperature monitoring

-

Standard mouse cages

-

Animal scale

-

Syringes and needles (e.g., 27-gauge)

Procedure:

-

Animal Acclimation: Acclimate mice to the experimental room and handling for at least 3-5 days prior to the experiment.

-

Baseline Temperature Measurement: Measure the baseline core body temperature of each mouse using a rectal probe or telemetry system.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should not exceed 10 mL/kg.

-

Administration: Administer this compound at a dose of 6 mg/kg via intraperitoneal (i.p.) injection.[1][2] A control group should receive an equivalent volume of the vehicle.

-

Temperature Monitoring: Monitor the core body temperature at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-injection.

-

Data Analysis: Calculate the change in body temperature from baseline for each mouse at each time point. Compare the temperature changes between the this compound treated group and the vehicle control group using appropriate statistical analysis.

Neuropathic Pain Study Protocol (Chronic Constriction Injury Model)

This protocol outlines the use of this compound to evaluate its analgesic effects in a mouse model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve.

Materials:

-

This compound

-

Vehicle

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Suture material (e.g., 4-0 chromic gut)

-

Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, acetone for cold allodynia)

Procedure:

-

CCI Surgery:

-

Anesthetize the mouse.

-

Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Loosely tie four ligatures around the sciatic nerve.

-

Close the incision with sutures.

-

A sham surgery group should have the nerve exposed but not ligated.

-

-

Post-operative Care and Behavioral Testing Development:

-

Provide appropriate post-operative analgesia.

-

Allow several days for the development of neuropathic pain behaviors.

-

Assess baseline mechanical and cold allodynia before and after surgery to confirm the development of hypersensitivity.

-

-

This compound Administration and Behavioral Testing:

-

On the day of testing (e.g., 7-14 days post-surgery), administer this compound or vehicle via i.p. injection. Based on studies with other TRPM8 antagonists, a dose between 1-10 mg/kg can be considered as a starting point.

-

At a predetermined time post-injection (e.g., 30-60 minutes), assess mechanical allodynia using von Frey filaments and cold allodynia using the acetone test.

-

-

Data Analysis: Compare the paw withdrawal thresholds (for mechanical allodynia) and the frequency/duration of paw lifting/licking (for cold allodynia) between the this compound and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

This compound acts as an antagonist at the TRPM8 ion channel. TRPM8 is a non-selective cation channel that, when activated by cold temperatures or agonists, allows the influx of cations like Ca²⁺ and Na⁺. This influx leads to membrane depolarization and the generation of action potentials in sensory neurons, signaling the sensation of cold to the central nervous system. This compound blocks this channel, thereby inhibiting these downstream events.

Caption: this compound inhibits the TRPM8 channel, blocking downstream signaling.

Experimental Workflow for Neuropathic Pain Study

The following diagram illustrates the logical flow of a typical in vivo study investigating the analgesic effects of this compound in a mouse model of neuropathic pain.

Caption: Experimental workflow for assessing this compound in a neuropathic pain model.

References

Application Notes and Protocols for Fluo-8 in Calcium Imaging Assays

A Note on Nomenclature: The query specified "M8-B." Following a comprehensive search, no calcium imaging probe with this designation was identified. It is highly probable that this was a typographical error and the intended subject was the widely used calcium indicator, Fluo-8 . The following application notes and protocols are based on Fluo-8 and its variants.

Introduction to Fluo-8 Calcium Imaging

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a pivotal role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression.[1][2][3] The ability to accurately measure intracellular calcium dynamics is crucial for understanding these fundamental biological functions and for the screening of potential therapeutic agents targeting G-protein coupled receptors (GPCRs) and ion channels.[2][4]

Fluo-8 is a fluorescent calcium indicator that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][4] It is an analog of the well-known Fluo-4 but offers several advantages, including a higher signal intensity and faster dye loading at room temperature.[1][4] These characteristics make Fluo-8 an ideal probe for high-throughput screening (HTS) and other calcium imaging applications in drug discovery and basic research.[4]

Quantitative Data of Fluo-8

The following table summarizes the key quantitative properties of Fluo-8, providing a basis for experimental design and comparison with other calcium indicators.

| Property | Value | Notes |

| Excitation Wavelength (max) | ~490 nm | Compatible with standard 488 nm laser lines.[1] |

| Emission Wavelength (max) | ~514 nm - 525 nm | Emits in the green portion of the spectrum.[1] |

| Dissociation Constant (Kd) | ~389 nM | This value can be influenced by pH, viscosity, and the presence of binding proteins in the cellular environment.[1] |

| Fluorescence Enhancement | >100 to >200-fold | Significant increase in fluorescence upon binding to calcium, providing a high signal-to-noise ratio.[1][4] |

| Brightness Comparison | ~2x brighter than Fluo-4 AM | Offers enhanced sensitivity for detecting subtle calcium changes.[1][4] |

| ~4x brighter than Fluo-3 AM |

Signaling Pathway Diagram

Calcium signaling is often initiated by the activation of cell surface receptors, such as G-protein coupled receptors (GPCRs). The diagram below illustrates a canonical GPCR signaling pathway leading to intracellular calcium release, a process readily monitored using Fluo-8.

Caption: GPCR-mediated calcium signaling pathway.

Experimental Workflow

The following diagram outlines the typical workflow for a calcium imaging assay using Fluo-8, from cell preparation to data analysis.

Caption: Standard workflow for a Fluo-8 calcium imaging assay.

Detailed Experimental Protocol

This protocol provides a general guideline for performing a calcium imaging assay using Fluo-8 AM in a 96-well microplate format, suitable for high-throughput screening.

Materials

-

Cells of interest cultured in a 96-well black-walled, clear-bottom microplate

-

Fluo-8 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Pluronic® F-127

-

Hanks' Balanced Salt Solution (HBSS) or buffer of choice

-

Agonists, antagonists, or other test compounds

-

Fluorescence microplate reader or imaging system with appropriate filters

Protocol Steps

-

Cell Preparation:

-

Plate cells in a 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.

-

Culture cells in their appropriate growth medium until they reach the desired confluency.

-

-

Preparation of Fluo-8 AM Stock Solution:

-

Prepare a stock solution of Fluo-8 AM in anhydrous DMSO. The final concentration will depend on the specific product instructions, but a 1-10 mM stock solution is common.

-

For easier dispersion in aqueous media, a 20% Pluronic® F-127 solution can be prepared in DMSO.

-

-

Preparation of Dye Loading Solution:

-

On the day of the experiment, prepare a working solution of Fluo-8 AM in HBSS or your preferred buffer. The final concentration typically ranges from 1 to 10 µM, with 4-5 µM being a common starting point.[1]

-

If using Pluronic® F-127, it can be added to the dye loading solution to aid in the dispersal of the AM ester.

-

If your cells express organic anion transporters, which can lead to dye leakage, consider adding probenecid (1-2.5 mM) to the loading and assay buffers.[1]

-

-

Cell Loading:

-

Remove the growth medium from the cell plate.[4] This is important to minimize background fluorescence and potential interference from components in the culture medium.[4]

-

Add the Fluo-8 AM dye loading solution to each well.

-

Incubate the plate at room temperature or 37°C for 30 to 60 minutes in the dark.[1][5] Fluo-8 has the advantage of efficient loading at room temperature.[1][4]

-

-

Washing (Optional but Recommended):

-

After incubation, gently wash the cells twice with HBSS or your assay buffer to remove excess dye.[1] This step helps to reduce background fluorescence.

-

For "no-wash" assay formats, this step can be omitted.

-

-

Compound Addition and Imaging:

-

Place the plate in a fluorescence microplate reader or imaging system.

-

Set the instrument to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for Fluo-8.

-

Establish a baseline fluorescence reading for a short period.

-

Add your test compounds (agonists, antagonists, etc.) to the wells.

-

Immediately begin recording the fluorescence intensity over time. The temporal resolution of the recording will depend on the kinetics of the expected calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity over time is indicative of changes in intracellular calcium concentration.

-

Data is often expressed as the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀), or as a ratio (F/F₀).

-

For quantitative measurements of free calcium concentration, the following equation can be used, though it requires calibration with solutions of known calcium concentrations to determine F_min and F_max: [Ca²⁺]_free = K_d * [(F - F_min) / (F_max - F)][1]

-

This protocol provides a solid foundation for utilizing Fluo-8 in calcium imaging assays. Optimization of cell type, dye concentration, loading time, and temperature may be necessary to achieve the best results for your specific experimental system.

References

- 1. cmscorp.co.kr [cmscorp.co.kr]

- 2. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for M8-B: Dissolution and Experimental Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of M8-B, a potent and selective TRPM8 channel blocker, for use in both in vitro and in vivo experiments. Adherence to these guidelines will help ensure the consistency and reproducibility of your experimental results.

Introduction to this compound

This compound is a small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin.[1][2] As a selective blocker, this compound is a valuable tool for investigating the physiological and pathological roles of TRPM8. It has been shown to block cold- and agonist-induced TRPM8 activation in vitro and to reduce deep body temperature in vivo.[1][2][3]

This compound Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | N-(2-Aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide hydrochloride | [1][2] |

| Molecular Formula | C₂₂H₂₄N₂O₃S · HCl | [1] |

| Molecular Weight | 432.96 g/mol | [1] |

| Purity | ≥98% | [1][2] |

| Appearance | Crystalline solid | |

| CAS Number | 883976-12-3 | [1] |

| Storage (Solid) | Store at +4°C | [1] |

This compound Solubility Data

This compound hydrochloride exhibits solubility in various solvents. The choice of solvent is critical and depends on the specific experimental application.

| Solvent | Maximum Concentration | Notes | Reference |

| DMSO | 100 mM (43.3 mg/mL) | --- | [1] |

| Water | 10 mM (4.33 mg/mL) | Sonication may be required to fully dissolve. | [1] |

| DMF | 10 mg/mL | --- | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | --- |

Experimental Protocols

In Vitro Experiments (e.g., Cell-Based Assays)

Objective: To prepare this compound solutions for treating cells in culture to study its effect on TRPM8 activity.

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for your cell line

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Preparation: Work in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of your solutions.

-

Weighing this compound: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.33 mg of this compound (Molecular Weight = 432.96 g/mol ).

-

Dissolution:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.33 mg).

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Storage of Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. Stored properly, the DMSO stock solution is stable for several months.

-

Protocol for Preparing Working Solutions in Cell Culture Medium:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: To avoid precipitation and minimize DMSO-induced cytotoxicity, ensure the final concentration of DMSO in the cell culture medium is typically below 0.5%, and ideally at or below 0.1%.

-

Example Dilution Series:

-

To prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in cell culture medium (e.g., add 1 µL of 10 mM stock to 99 µL of medium).

-

Further dilute this 100 µM solution to obtain lower concentrations.

-

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to account for any effects of the solvent on the cells.

-

Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.

In Vivo Experiments (e.g., Animal Studies)

Objective: To prepare this compound formulations for administration to animals to study its systemic effects.

Important Considerations:

-

The choice of vehicle will depend on the route of administration (e.g., intravenous, intraperitoneal, oral).

-

All solutions for in vivo use must be sterile.

-

It is recommended to prepare these formulations fresh on the day of the experiment.

Protocol for Preparation in a Saline-Based Vehicle (for Intravenous or Intraperitoneal Injection):

This protocol is adapted from information provided for similar small molecules.

Materials:

-

This compound hydrochloride powder

-

DMSO

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes and syringes

Formulation Example (1 mg/mL this compound):

-

Prepare a 10 mg/mL stock solution in DMSO: Dissolve 10 mg of this compound in 1 mL of DMSO.

-

Prepare the vehicle:

-

In a sterile tube, mix:

-

40% PEG300

-

5% Tween-80

-

55% Sterile Saline

-

-

-

Final Formulation: To prepare a 1 mg/mL final solution, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of the prepared vehicle.

-

Administration: Mix well before administration. The final solution will contain 10% DMSO. Adjust the volumes as needed for your required final concentration and dosing volume.

Protocol for Preparation in a Corn Oil-Based Vehicle (for Oral or Intraperitoneal Injection):

Materials:

-

This compound hydrochloride powder

-

DMSO

-

Sterile Corn Oil

Formulation Example (1 mg/mL this compound):

-

Prepare a 10 mg/mL stock solution in DMSO: Dissolve 10 mg of this compound in 1 mL of DMSO.

-

Final Formulation: To prepare a 1 mg/mL final solution, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of sterile corn oil.

-

Administration: Vortex thoroughly to create a uniform suspension before administration.

Visualizations

Signaling Pathway of TRPM8 Inhibition by this compound

Caption: this compound blocks the TRPM8 channel, preventing its activation by cold or chemical agonists.

Experimental Workflow for In Vitro this compound Preparation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for M8-B in Behavioral Studies of Thermoregulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key sensor of cold temperatures in the peripheral nervous system. By blocking TRPM8, this compound offers a valuable pharmacological tool to investigate the role of this channel in both physiological and behavioral thermoregulation. These application notes provide an overview of this compound's mechanism of action, detailed protocols for its use in in vivo behavioral studies, and a summary of its observed effects on thermoregulatory responses in rodents.

Mechanism of Action

TRPM8 is a non-selective cation channel expressed in a subset of primary sensory neurons of the dorsal root and trigeminal ganglia.[1][2] It is activated by cool temperatures (typically below 28°C) and cooling agents like menthol.[3][4] Activation of TRPM8 leads to an influx of cations, depolarization of the sensory neuron, and the generation of action potentials that signal the sensation of cold to the central nervous system.[5] This sensory information is then integrated within thermoregulatory centers, such as the hypothalamus, to initiate appropriate physiological and behavioral responses to maintain core body temperature.[4]

This compound acts by specifically blocking the TRPM8 channel, thereby preventing its activation by cold stimuli.[6][7] This blockade attenuates the downstream signaling cascade, leading to a reduction in both autonomic and behavioral cold defense mechanisms.[7]

Data Presentation

Quantitative Effects of this compound on Physiological Parameters in Rodents

| Animal Model | Compound | Dose | Administration Route | Ambient Temperature (°C) | Change in Core Body Temperature (°C) | Reference |

| Rat | This compound | 6 mg/kg | Intravenous (i.v.) | 19 | ↓ 0.9 | [7] |

| Mouse (Wild-Type) | This compound | 6 mg/kg | Intraperitoneal (i.p.) | 26 | ↓ 0.8 | [7] |

| Mouse (TRPM8 Knockout) | This compound | 6 mg/kg | Intraperitoneal (i.p.) | 26 | No significant change | [7] |

Note: The effect of this compound on body temperature is highly dependent on the ambient temperature. The hypothermic effect is more pronounced in cooler environments where TRPM8 channels are tonically active.[6]

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Core Body Temperature

Objective: To determine the effect of this compound on the core body temperature of rodents.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline or 10% Tween 80 in saline)

-

Rodents (rats or mice)

-

Temperature-controlled environmental chamber

-

Rectal probe or implantable telemetry device for temperature monitoring

-

Syringes and needles for administration

Procedure:

-

Animal Acclimation: Acclimate animals to the experimental conditions, including the environmental chamber and handling procedures, for at least 3-5 days prior to the experiment.

-

Drug Preparation: Dissolve this compound hydrochloride in the chosen vehicle to the desired concentration. Ensure the solution is clear and free of precipitates.

-

Baseline Temperature Measurement: Place the animals in the temperature-controlled chamber set to the desired ambient temperature (e.g., a sub-neutral temperature of 19-26°C to observe a hypothermic effect).[7] Record baseline core body temperature for at least 30-60 minutes before drug administration.

-

This compound Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., intravenous or intraperitoneal injection). A typical dose for observing a significant effect on body temperature is 6 mg/kg.[7]

-

Post-Administration Monitoring: Continuously monitor and record the core body temperature for a period of at least 2-4 hours post-administration.

-